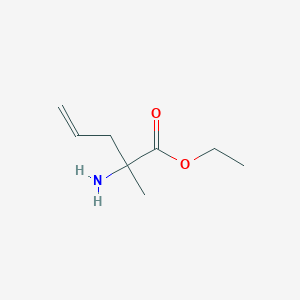

Ethyl 2-amino-2-methylpent-4-enoate

Description

Ethyl 2-amino-2-methylpent-4-enoate (C₈H₁₅NO₂; CAS 1550728-70-5) is an α-amino ester featuring a methyl substituent at the α-carbon and a terminal double bond (pent-4-enoate backbone). This compound is characterized by its chiral center at the α-carbon (2S configuration) and is primarily utilized in synthetic organic chemistry and pharmaceutical research. It is available with high purity (>98%) for research purposes, as noted in supplier specifications . The presence of both amino and ester functionalities renders it a versatile intermediate for nucleophilic reactions and cyclization processes.

Properties

IUPAC Name |

ethyl 2-amino-2-methylpent-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLIUKIJCRAXHNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(CC=C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Ethyl (E)-4-methyl-2-pentenoate (CAS 2351-97-5)

- Structure: Lacks the α-amino and α-methyl groups; features a trans double bond (E-configuration) at the 2-position.

- Reactivity: The absence of an amino group limits its utility in reactions requiring nucleophilic α-carbons (e.g., amination or peptide coupling). Primarily used in flavor/fragrance industries due to ester functionality .

- Molecular Weight : 142.20 g/mol (C₈H₁₄O₂), lighter than the target compound (157.21 g/mol).

Ethyl 3-phenyl-4-bromo-2-(tosylamino)pent-4-enoate (CAS not provided)

- Structure: Contains a bromine atom at the 4-position, a tosyl-protected amino group, and a phenyl substituent.

- Reactivity: The bromo group enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the tosylamino group acts as a directing group in metal-catalyzed transformations. Synthesized via MgBr₂•OEt₂-mediated reactions in yields up to 18% .

- Applications : Intermediate in asymmetric synthesis of complex amines.

Ethyl 2-cyanopent-4-enoate (CAS 173908-62-8)

- Structure: Substitutes the amino group with a cyano (-CN) group at the α-position.

- Reactivity: The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, favoring nucleophilic additions (e.g., Grignard reactions). Lacks the steric hindrance of the methyl group in the target compound .

- Molecular Weight: 153.18 g/mol (C₈H₁₁NO₂), lighter due to the absence of a methyl group.

Methyl 2-(tert-butyl-1-carboxy-but-3-enamido)pent-4-enoate (Compound 12)

- Structure : Methyl ester variant with a bulky tert-butyl carbamate substituent.

- Synthesis : Prepared via Boc protection using DIPEA and DMAP, yielding a 79% mixture of regioisomers. The tert-butyl group enhances steric protection of the carbamate, useful in peptide synthesis .

- Applications : Intermediate in bioactive molecule synthesis.

Ethyl 2-(allyl(2-ethoxy-2-oxoethyl)amino)pent-4-enoate (CAS 1429769-95-8)

- Structure: Contains an allyl-substituted amino group and an additional ethoxycarbonyl moiety.

- Reactivity : The allyl group enables [2,3]-sigmatropic rearrangements (e.g., Claisen), while the ethoxycarbonyl group offers sites for hydrolysis or transesterification .

- Molecular Weight: 269.34 g/mol (C₁₄H₂₃NO₄), significantly larger due to the extended substituents.

Comparative Data Table

Key Findings and Insights

Functional Group Influence: The α-amino group in this compound enhances nucleophilicity, enabling reactions like Michael additions or amide bond formation, unlike cyano or ester-only analogs . Bulky substituents (e.g., tert-butyl in Compound 12) improve steric protection but reduce reaction rates in nucleophilic processes .

Synthetic Utility: Bromo and tosylamino derivatives (e.g., Compound in ) are pivotal in metal-catalyzed cross-couplings, whereas the target compound is more suited for chiral resolution or peptide mimetics.

Bioactivity Potential: Ethyl acetate extracts of bioactive compounds (Tables 9, 11, 12) suggest that amino esters like this compound could be explored for antifungal or antimicrobial activity, though direct evidence is lacking in the provided data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.